molecular formula C10H11N3O5S B11312112 N-(furan-2-ylmethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-(furan-2-ylmethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11312112
M. Wt: 285.28 g/mol
InChI Key: OHROHCTYBLETFY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound that contains both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of furan-2-carboxaldehyde with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to improve reaction yields and reduce reaction times. This method utilizes microwave radiation to heat the reaction mixture, promoting faster and more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrofuran derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(furan-2-ylmethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide include other furan and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of furan and pyrimidine rings, along with the sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3O5S

Molecular Weight

285.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H11N3O5S/c1-6-8(9(14)13-10(15)12-6)19(16,17)11-5-7-3-2-4-18-7/h2-4,11H,5H2,1H3,(H2,12,13,14,15)

InChI Key

OHROHCTYBLETFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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